molecular formula C4H5BO2S B051982 Thiophene-2-boronic acid CAS No. 6165-68-0

Thiophene-2-boronic acid

Cat. No. B051982
CAS RN: 6165-68-0
M. Wt: 127.96 g/mol
InChI Key: ARYHTUPFQTUBBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene-2-boronic acid is an organic compound composed of a thiophene ring and a boronic acid group. It is a versatile reagent used in both organic and inorganic synthesis. It has a wide range of applications in the field of medicinal chemistry, particularly for the synthesis of biologically active compounds. This compound is also used in various scientific research applications, including in vivo and in vitro studies.

Scientific Research Applications

  • Polymer Synthesis

    Thiophenebisboronic acids have been used in palladium-catalyzed Suzuki polycondensations to create well-defined alternating thiophene−phenylene copolymers. These polymers exhibit moderate molecular weight and a range of end groups, depending on the catalysts used. This process has implications for the development of materials with specific electronic and optical properties (Jayakannan, Dongen, & Janssen, 2001).

  • Building Blocks for Functional Materials

    Thienylboranes, including thiophene-boranes, show promise as building blocks for new functional materials. Their synthesis has been facilitated by various controlled protocols, and they exhibit desirable photophysical properties, redox characteristics, and solid-state assembly behavior. These compounds have potential applications in sensing, organic electronics, and as molecular switches (Ren & Jäkle, 2016).

  • Conjugated Polymers

    High molecular weight thiophene-containing conjugated polymers have been synthesized via Suzuki polycondensation, using thiophenebis(boronic esters). These polymers have potential applications in organic electronics due to their conductive properties (Liu et al., 2013).

  • Microwave-Assisted Synthesis

    Thiophene oligomers have been rapidly synthesized using a solvent-free, microwave-assisted coupling of thienyl boronic acids and esters. This efficient methodology has implications for the production of soluble thiophene oligomers used in various electronic applications (Melucci, Barbarella, & Sotgiu, 2002).

  • Visible Light-Enabled Synthesis

    A novel, fast procedure using visible light at room temperature has been developed for the production of boron-containing thiophenes. This method is straightforward and environmentally friendly, opening up new avenues for the synthesis of these important compounds (Herrera-Luna et al., 2020).

  • Transition-Metal-Free Synthesis

    A regiocontrolled and transition-metal-free approach has been reported for synthesizing 3-borylated thiophene derivatives. This method provides an efficient way to produce borylated thiophenes which are crucial intermediates in organic synthesis and material science (Bel Abed & Blum, 2018).

Safety and Hazards

While specific safety and hazards information for Thiophene-2-boronic acid is not available, general safety measures should be taken while handling it. This includes avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .

Future Directions

Boronic acids, including Thiophene-2-boronic acid, have been growing in interest, especially after the discovery of the drug bortezomib . They have shown potential in various applications such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . Therefore, extending studies with boronic acids in Medicinal Chemistry could lead to the development of new promising drugs .

Mechanism of Action

Target of Action

Thiophene-2-boronic acid is primarily used as a reagent in various chemical reactions . One of its primary targets is the enzyme Beta-lactamase in Escherichia coli (strain K12) . This enzyme is involved in antibiotic resistance, and the interaction of this compound with this enzyme could potentially have implications in the development of new antibiotics.

Mode of Action

This compound is known to participate in Palladium-catalyzed Suzuki-Miyaura cross-couplings . In this reaction, the boronic acid acts as a nucleophile, transferring its organic group to a palladium complex. This is a key step in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a crucial part of many biochemical pathways. This reaction is used to form carbon-carbon bonds, which are fundamental to the structure of many organic compounds . The products of these reactions can be involved in a variety of biochemical pathways, depending on the specific reactants used.

Pharmacokinetics

They are metabolized in the liver and excreted in the urine . .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide variety of organic compounds, depending on the other reactants used in the reaction. The ability to form these bonds makes this compound a valuable tool in organic synthesis.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the Suzuki-Miyaura cross-coupling reaction requires the presence of a palladium catalyst . The reaction also needs to be carried out under specific conditions, including a suitable temperature and pH . Additionally, the presence of other substances, such as bases or ligands, can also affect the reaction .

properties

IUPAC Name

thiophen-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BO2S/c6-5(7)4-2-1-3-8-4/h1-3,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYHTUPFQTUBBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CS1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370059
Record name Thiophene-2-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6165-68-0
Record name 2-Thienylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6165-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiophene-2-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thiophene-2-boronic acid
Reactant of Route 2
Thiophene-2-boronic acid
Reactant of Route 3
Reactant of Route 3
Thiophene-2-boronic acid
Reactant of Route 4
Thiophene-2-boronic acid
Reactant of Route 5
Thiophene-2-boronic acid
Reactant of Route 6
Thiophene-2-boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.